4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with 4,6-dimethyl groups and an acetylated benzamide moiety linked to a pyridin-3-ylmethyl group. This compound’s structure combines aromatic heterocycles (benzothiazole and pyridine) with an acetyl group, which may confer unique electronic and steric properties. Such structural features are often associated with biological activity, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways .
Properties
IUPAC Name |
4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-11-16(2)22-21(12-15)30-24(26-22)27(14-18-5-4-10-25-13-18)23(29)20-8-6-19(7-9-20)17(3)28/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKBXFGKOQAHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic molecule that belongs to the class of benzothiazole derivatives. Its unique structure, which incorporates both benzothiazole and pyridine moieties, suggests potential biological activities that warrant investigation. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O2S , and it features a complex arrangement that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 413.51 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | 3.45 |
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to benzothiazole structures have shown effectiveness against various bacterial strains and fungi. The specific compound has not been extensively studied for its antimicrobial activity; however, its structural similarity to other known antimicrobial agents suggests potential efficacy.
Antitumor Activity
Research has highlighted the role of benzothiazole derivatives in cancer therapy. Compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Some compounds have been shown to cause G2/M phase arrest in cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Antitumor Efficacy
A study conducted by Shaikh et al. explored the synthesis and biological evaluation of various benzothiazole derivatives, including compounds structurally similar to the one . The results demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further research into the antitumor potential of this compound .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzothiazole derivatives, revealing that modifications at specific positions on the benzothiazole ring significantly enhanced their activity against resistant bacterial strains . This highlights the importance of structural variations in optimizing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on variations in substituents, heterocyclic cores, and pharmacological implications. Below is a detailed comparison:
Benzamide Derivatives with Thiazole/Pyridine Moieties
and highlight benzamide-thiazole hybrids with pyridine substituents. Key comparisons include:
- The 4,6-dimethyl-benzothiazole core in the target compound contrasts with 4-methoxy (in ) or morpholinomethyl (4d) substituents, which could influence solubility and steric interactions .
Heterocyclic Variants with Pyrimidine/Isoxazole Cores
and describe compounds with divergent heterocycles but overlapping substituents:
- N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine (): Features a pyrimidine ring instead of benzamide, with dimethyl groups enhancing planarity. Comparison: The target compound’s benzamide and pyridylmethyl groups may offer greater conformational flexibility compared to the rigid pyrimidine-benzothiazole system.
Complex Tricyclic Analogs
describes a tricyclic derivative with a dioxa-thia-aza core. While structurally distinct, the shared acetyl group highlights its role in modulating electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
